molecular formula C7H6N2O B1215375 3-(3H-diazirin-3-yl)phenol CAS No. 80863-10-1

3-(3H-diazirin-3-yl)phenol

Cat. No.: B1215375
CAS No.: 80863-10-1
M. Wt: 134.14 g/mol
InChI Key: MWZWCPZDSXFZKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3H-Diazirin-3-yl)phenol is an organic compound characterized by a diazirine ring attached to a phenol group. Diazirines are a class of organic molecules consisting of a carbon bound to two nitrogen atoms, forming a three-membered ring. This compound is notable for its photoreactive properties, making it valuable in various scientific applications, particularly in photoaffinity labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3H-diazirin-3-yl)phenol typically involves the formation of the diazirine ring followed by its attachment to a phenol group. One common method starts with the oximation of a ketone, followed by tosylation and treatment with ammonia to form diaziridines. These diaziridines are then oxidized to form diazirines . The specific conditions for these reactions often involve the use of reagents such as hydroxylammonium chloride, tosyl chloride, and ammonia, with bases like pyridine .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely follow similar synthetic routes with optimizations for scale, such as the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3H-Diazirin-3-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like silver oxide and chromium-based reagents, and reducing agents such as lithium aluminum hydride. Conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of diaziridines yields diazirines, while substitution reactions on the phenol group can introduce various functional groups, enhancing the compound’s utility in different applications .

Scientific Research Applications

Mechanism of Action

The primary mechanism by which 3-(3H-diazirin-3-yl)phenol exerts its effects is through the generation of carbenes upon exposure to UV light. These highly reactive intermediates can insert into various chemical bonds, forming covalent linkages with nearby molecules. This property is exploited in photoaffinity labeling to study molecular interactions .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)-3H-diazirin-3-yl)phenol
  • 2,3-Bis(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane
  • 3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde

Uniqueness

Compared to similar compounds, 3-(3H-diazirin-3-yl)phenol is unique due to its specific combination of a diazirine ring and a phenol group, which provides distinct photoreactive properties and chemical reactivity. This makes it particularly useful in applications requiring precise molecular interactions and labeling .

Properties

IUPAC Name

3-(3H-diazirin-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-6-3-1-2-5(4-6)7-8-9-7/h1-4,7,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZWCPZDSXFZKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90230753
Record name 3-Hydroxyphenyl-3H-diazirine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90230753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80863-10-1
Record name 3-Hydroxyphenyl-3H-diazirine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080863101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxyphenyl-3H-diazirine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90230753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.